N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine
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Overview
Description
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine is a chemical compound with the molecular formula C14H18BrNO3 This compound is characterized by the presence of a bromophenyl group, a ketone group, and an L-valine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine typically involves the reaction of 4-bromobenzaldehyde with L-valine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The ketone group may also play a role in the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- 3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine is unique due to its specific combination of a bromophenyl group, a ketone group, and an L-valine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
658709-88-7 |
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Molecular Formula |
C14H18BrNO3 |
Molecular Weight |
328.20 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H18BrNO3/c1-9(2)13(14(18)19)16-8-7-12(17)10-3-5-11(15)6-4-10/h3-6,9,13,16H,7-8H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
RHFUXJBCMHUSDD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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